Methyl 2-[benzenesulfonyl(methyl)amino]acetate
Overview
Description
Methyl 2-[benzenesulfonyl(methyl)amino]acetate, also known as MBSMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfonamide derivatives and is widely used in organic synthesis.
Scientific Research Applications
Fluorescent Visualization in Chromatography
Methyl 2-[benzenesulfonyl(methyl)amino]acetate has been explored as a fluorescent visualization agent in reversed-phase ion pair chromatography. It has demonstrated potential in the quantitation of aliphatic amines, showcased by the effective quantitation of butylamine (Gallo & Walters, 1986).
Synthesis of Complex Molecules
This compound plays a role in the synthesis of complex molecules. For instance, its derivatives have been used in the synthesis of Clopidogrel bisulfate, a medication used to prevent blood clots (Hu Jia-peng, 2012). Moreover, it's involved in the synthesis of methyl 2-substituted-4-benzoxazolecarboxylates, indicating its versatility in organic synthesis (Goldstein & Dambek, 1990).
Molecular and Electronic Structure Studies
The molecular and electronic structures of certain isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, a related compound, have been extensively studied. These studies provide insights into the stereo-chemical characteristics and reaction kinetics of such molecules (Rublova et al., 2017).
Antibacterial Activity
Derivatives of methyl 2-[benzenesulfonyl(methyl)amino]acetate have been investigated for their antibacterial properties. One such derivative exhibited significant bactericidal effects against both Gram-positive and Gram-negative bacteria (Karai et al., 2018).
Antiproliferative Activity in Cancer Research
Compounds synthesized from derivatives of methyl 2-[benzenesulfonyl(methyl)amino]acetate have shown potential antiproliferative activity against various human cancer cell lines, including liver and colon cancer (Awad et al., 2015).
properties
IUPAC Name |
methyl 2-[benzenesulfonyl(methyl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-11(8-10(12)15-2)16(13,14)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGYBAUTKKAFGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)S(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[benzenesulfonyl(methyl)amino]acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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